[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester
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Overview
Description
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: is a synthetic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino acid derivative and a pyrrolidine ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from commercially available starting materials. The process often includes the following steps:
Formation of the Amino Acid Derivative: The synthesis begins with the preparation of the amino acid derivative, which involves the protection of the amino group and the activation of the carboxyl group.
Cyclization to Form Pyrrolidine Ring: The next step involves the cyclization of the intermediate to form the pyrrolidine ring. This step may require specific catalysts and reaction conditions to ensure the correct stereochemistry.
Coupling with Carbamic Acid tert-Butyl Ester: The final step involves the coupling of the pyrrolidine derivative with carbamic acid tert-butyl ester. This step typically requires the use of coupling reagents such as EDCI or DCC to facilitate the formation of the desired ester bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds, such as:
N-Boc-pyrrolidine: Similar in structure but lacks the amino acid derivative.
N-Boc-proline: Contains a similar amino acid derivative but differs in the ring structure.
N-Boc-2-pyrrolidone: Similar ring structure but lacks the amino acid component.
These comparisons highlight the unique combination of structural features in This compound
Properties
IUPAC Name |
tert-butyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-9(14)11(17)16-7-5-6-10(16)8-15-12(18)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3,(H,15,18)/t9-,10?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBGBXLKTXKEGT-RGURZIINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC1CNC(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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